3,8-Diiodofluoranthene
Description
Structure
3D Structure
Properties
CAS No. |
73888-51-4 |
|---|---|
Molecular Formula |
C16H8I2 |
Molecular Weight |
454.04 g/mol |
IUPAC Name |
3,8-diiodofluoranthene |
InChI |
InChI=1S/C16H8I2/c17-9-4-5-10-12-6-7-15(18)13-3-1-2-11(16(12)13)14(10)8-9/h1-8H |
InChI Key |
ROHWQEIPMWDPGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)I)I |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Regioselective Iodination of Fluoranthene (B47539) Derivatives
Regioselective iodination is crucial for the synthesis of specific isomers like 3,8-diiodofluoranthene. The positions for electrophilic substitution on the fluoranthene molecule are not equally reactive, necessitating carefully chosen iodinating agents and reaction conditions.
Direct iodination of the parent fluoranthene molecule often leads to a mixture of mono- and poly-iodinated products with varying regioselectivity. The use of N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or triflic acid has been shown to be effective for the iodination of activated aromatic compounds. researchgate.netorganic-chemistry.org These acidic conditions enhance the electrophilicity of the iodine source, promoting the reaction. researchgate.net For instance, the combination of NIS and triflic acid can iodinate deactivated aromatics at room temperature. researchgate.net Another approach involves using iodine in the presence of an oxidizing agent. A system of iodine and iodic acid in aqueous ethyl alcohol has been reported for the regioselective iodination of other aromatic carbonyl compounds. arkat-usa.org Similarly, systems like I2-NaIO3-H2SO4 in aqueous acetic acid have been used for the iodination of naphthalenes. researchgate.net
The choice of solvent can also significantly influence the regioselectivity of iodination. For example, in the iodination of 3,5-dichloroanisole, acetonitrile (B52724) provided better para-selectivity compared to hexane (B92381) or dichloromethane (B109758) (DCM). nih.gov The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has proven crucial for the iridium-catalyzed ortho-iodination of benzoic acids, highlighting the importance of solvent choice in directing the reaction. researchgate.netacs.org
Indirect methods for introducing iodine atoms onto the fluoranthene skeleton often involve the synthesis of a precursor molecule that is already functionalized at the desired positions. One common strategy is the Sandmeyer-type reaction, where an amino group is converted into a diazonium salt, which is then displaced by iodide. researchgate.net This method offers high regioselectivity as the position of the iodine is predetermined by the position of the initial amino group.
Another indirect route involves the electrophilic ipso-iodination of silylated arylboronic acids. researchgate.net In this method, a trimethylsilyl (B98337) group is first introduced at the desired position and then replaced by an iodine atom using an electrophilic iodine source like iodine monochloride (ICl). researchgate.net This approach allows for precise control over the iodination site.
Precursor Synthesis and Functionalization for this compound
The synthesis of this compound often begins with the construction of the fluoranthene core itself, followed by functionalization. One of the most common strategies for building the fluoranthene skeleton involves the coupling of a naphthalene (B1677914) fragment with a benzene (B151609) fragment. rsc.org For instance, a palladium-catalyzed tandem Suzuki-Miyaura coupling and intramolecular C-H arylation reaction starting from 1,8-diiodonaphthalene (B175167) and an appropriately substituted arylboronic acid can yield substituted fluoranthenes. acs.orgbilkent.edu.tr
The synthesis of 8,9-disubstituted fluoranthenes has been achieved through a domino two-fold Heck/electrocyclization/dehydrogenation reaction of 1,2-dibromoacenaphthylene. researchgate.net While not directly yielding the 3,8-isomer, this illustrates the use of precursor synthesis to control substituent placement. Another approach involves the synthesis of 2,3-disubstituted indoles, which can be building blocks for more complex heterocyclic systems, through a one-pot, regiospecific three-component process. organic-chemistry.org
Functionalization of the pre-formed fluoranthene core is another key strategy. For example, 6-substituted triazafluoranthenones can be prepared from a benzotriazinone precursor, which is first iodinated at the C-8 position using NIS, followed by a cyclization reaction. acs.org This highlights a pathway where iodination precedes the final ring-forming step.
Optimization of Reaction Conditions for High Yield and Selectivity
Optimizing reaction conditions is a critical step in any chemical synthesis to maximize product yield and purity while minimizing side reactions. ucla.eduprismbiolab.com This involves a systematic evaluation of various parameters.
Transition metal catalysts play a significant role in the synthesis of fluoranthene derivatives. Palladium catalysts, such as Pd(dppf)Cl2, are effective for the synthesis of fluoranthenes via tandem Suzuki-Miyaura and intramolecular C-H arylation reactions. acs.orgbilkent.edu.tr Both homogeneous and heterogeneous catalytic systems have been successfully employed. acs.orgbilkent.edu.tr For instance, reduced graphene oxide (rGO)-CuPd nanocatalysts have been shown to be effective and reusable heterogeneous catalysts for this transformation. acs.org
Iridium catalysts, specifically [Cp*Ir(H2O)3]SO4, have been used for the ortho-iodination of benzoic acids, demonstrating high selectivity under mild, additive-free conditions. researchgate.netacs.org The choice of the metal and its ligand system is crucial for achieving the desired reactivity and selectivity.
The choice of solvent can dramatically impact the outcome of a reaction. pjoes.com In the synthesis of fluoranthenes, dimethyl sulfoxide (B87167) (DMSO) has been used as a solvent for palladium-catalyzed reactions. acs.org For iodination reactions, polar aprotic solvents like acetonitrile can enhance regioselectivity. nih.gov The use of fluorinated alcohols like HFIP has been shown to be critical for the success of certain iridium-catalyzed C-H activation/iodination reactions. researchgate.netacs.org
Temperature is another key parameter that must be carefully controlled. nih.gov Many reactions for the synthesis and functionalization of fluoranthenes are carried out at elevated temperatures to overcome activation energy barriers. acs.orgresearchgate.net However, some modern methods, such as the rhodium-catalyzed [2+2+2] cycloaddition for the synthesis of substituted fluoranthenes, can be performed at room temperature. chemistryviews.org Optimization often involves finding a balance where the desired reaction proceeds at a reasonable rate without leading to decomposition or undesired side products. scielo.br For example, in the iridium-catalyzed iodination of benzoic acid, the reaction could be performed at 40 °C without a loss in yield compared to higher temperatures. acs.org
Interactive Data Tables
Table 1: Reagents for Direct Iodination
| Reagent System | Substrate Type | Key Features |
| N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (TFA) | Activated aromatics | Catalytic acid improves rate and regioselectivity. researchgate.netorganic-chemistry.org |
| Iodine / Iodic Acid | Aromatic carbonyls | Practical and regioselective for ortho-hydroxy substituted compounds. arkat-usa.org |
| I2 / NaIO3 / H2SO4 | Naphthalenes | Effective for iodination in aqueous acetic acid. researchgate.net |
| Ag2SO4 / I2 | Dichloroanisole | Solvent choice (acetonitrile) improves para-selectivity. nih.gov |
| [Cp*Ir(H2O)3]SO4 / NIS | Benzoic acids | Highly selective ortho-iodination in HFIP solvent without additives. researchgate.netacs.org |
Table 2: Catalytic Systems in Fluoranthene Synthesis
| Catalyst | Reaction Type | Solvent | Temperature | Yield |
| Pd(dppf)Cl2 | Suzuki-Miyaura / C-H Arylation | DMSO | 90 °C | Up to 78% acs.orgbilkent.edu.tr |
| rGO-CuPd nanocatalyst | Suzuki-Miyaura / C-H Arylation | DMSO/H2O | 120 °C | Good yields acs.org |
| [Rh(cod)2]BF4 / H8-BINAP | [2+2+2] Cycloaddition | Not specified | Room Temp | Good yields chemistryviews.org |
| [Cp*Ir(H2O)3]SO4 | C-H Iodination | HFIP | 40 °C | ~99% acs.org |
Novel Synthetic Routes to this compound
The synthesis of isomerically pure this compound presents a significant challenge in synthetic organic chemistry. The fluoranthene core possesses multiple reactive sites for electrophilic substitution, and direct iodination reactions often yield complex mixtures of regioisomers, including the 3,9- and 3,8-diiodo derivatives, which are difficult to separate. Consequently, research has focused on developing novel, multi-step synthetic strategies that provide precise regiochemical control, enabling access to pure this compound for further chemical transformations.
One of the most effective and widely cited novel approaches circumvents the issue of poor selectivity in direct halogenation by functionalizing the fluoranthene core through a different pathway. This method relies on the initial nitration of fluoranthene, which can be controlled to selectively yield 3,8-dinitrofuranthrene. This dinitro derivative serves as a critical precursor, which is then converted to the target diiodo compound via a Sandmeyer-type reaction sequence.
The key steps of this synthetic pathway are as follows:
Dinitration of Fluoranthene: Fluoranthene is treated with a nitrating agent, such as nitric acid in the presence of acetic anhydride (B1165640) or sulfuric acid, under controlled temperature conditions. This reaction preferentially forms 3,8-dinitrofuranthrene. While other isomers may form, this specific isomer can be isolated in moderate to good yields.
Reduction of the Dinitro Intermediate: The isolated 3,8-dinitrofuranthrene is subsequently reduced to the corresponding diamine. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrazine (B178648) or hydrogen gas. This step quantitatively produces 3,8-diaminofluoranthene.
Diazotization and Iodination (Sandmeyer Reaction): The final and most crucial step involves the conversion of the 3,8-diaminofluoranthene to this compound. The diamine is first treated with sodium nitrite (B80452) (NaNO₂) in a strong acid (e.g., a mixture of sulfuric acid and acetic acid) at low temperatures (0–5 °C) to form an intermediate bis(diazonium) salt. This unstable salt is not isolated but is immediately reacted in situ with an iodide source, typically an aqueous solution of potassium iodide (KI). The diazonium groups are excellent leaving groups and are displaced by iodide ions to furnish the final product, this compound, with high regiochemical fidelity.
The table below summarizes the key transformations and conditions reported in the literature for this novel synthetic route.
| Reaction Step | Precursor | Key Reagents | Reported Yield |
|---|---|---|---|
| Dinitration | Fluoranthene | Nitric acid (HNO₃), Acetic anhydride | ~45-55% |
| Reduction | 3,8-Dinitrofuranthrene | Tin(II) chloride (SnCl₂), Hydrochloric acid (HCl) | >90% |
| Diazotization/Iodination | 3,8-Diaminofluoranthene | Sodium nitrite (NaNO₂), Potassium iodide (KI) | ~60-70% |
Advanced Spectroscopic Characterization
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful, non-destructive tool for probing the molecular vibrations of 3,8-diiodofluoranthene. nih.gov These vibrations are unique to the molecule's structure and the nature of its chemical bonds, providing a distinct "fingerprint". researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Functional Groups
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the FTIR spectrum is expected to be characterized by several key absorption bands corresponding to its specific functional groups.
The primary regions of interest in the FTIR spectrum of this compound would include:
Aromatic C-H Stretching: Vibrations corresponding to the carbon-hydrogen bonds on the aromatic rings. These typically appear in the region of 3100-3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings. These absorptions are expected in the 1600-1450 cm⁻¹ range and are characteristic of the polycyclic aromatic framework.
C-I Stretching: The vibration of the carbon-iodine bonds. Due to the heavy mass of the iodine atom, these stretching frequencies are expected to occur at lower wavenumbers, typically in the range of 600-500 cm⁻¹. The presence of two C-I bonds at the 3 and 8 positions would influence the intensity and specific position of these bands.
Out-of-Plane C-H Bending: These vibrations, often found in the 900-675 cm⁻¹ region, are highly sensitive to the substitution pattern on the aromatic rings and can provide further structural confirmation.
Expected FTIR Spectral Data for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | C-H bonds on the fluoranthene (B47539) core |
| Aromatic C=C Stretch | 1600 - 1450 | C=C bonds of the aromatic rings |
| C-H In-Plane Bend | 1300 - 1000 | C-H bonds on the fluoranthene core |
| C-H Out-of-Plane Bend | 900 - 675 | C-H bonds on the fluoranthene core |
| C-I Stretch | 600 - 500 | Carbon-Iodine bonds |
Raman Spectroscopy for Vibrational Mode Assignment and Structural Confirmation
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser source. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for characterizing the carbon backbone of polycyclic aromatic hydrocarbons like this compound.
Key Raman spectral features for this compound would include:
Ring Breathing Modes: Strong, sharp peaks characteristic of the collective symmetric expansion and contraction of the aromatic rings. These are highly indicative of the specific polycyclic aromatic structure.
C=C Stretching Modes: Similar to FTIR, these vibrations are prominent in the Raman spectrum and provide information about the aromatic system.
C-I Vibrations: The carbon-iodine bonds would also be Raman active, and their corresponding signals would further confirm the presence and substitution pattern of the iodine atoms.
Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as gold or silver. clinmedjournals.org This enhancement allows for the detection of analytes at very low concentrations. nih.gov For this compound, SERS could be employed to study its behavior at interfaces or to analyze trace amounts of the compound. The SERS spectrum would be influenced by the molecule's orientation and interaction with the metal surface, potentially leading to shifts in vibrational frequencies and changes in peak intensities compared to the conventional Raman spectrum. The enhancement is primarily driven by electromagnetic and chemical mechanisms at the metal surface. clinmedjournals.org
Electronic Spectroscopy for Understanding Electronic Transitions
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between its electronic energy levels.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the extensive conjugated system of the fluoranthene core. The introduction of iodine atoms, which are electron-withdrawing and possess lone pairs of electrons, can influence the electronic transitions.
The spectrum would likely exhibit multiple absorption bands:
High-Energy Bands: In the shorter wavelength UV region, corresponding to transitions to higher excited states.
Lower-Energy Bands: Extending into the longer wavelength UV or even the visible region, characteristic of the large conjugated system. The position of the longest wavelength absorption maximum (λ_max) is indicative of the molecule's HOMO-LUMO gap. youtube.com
The solvent used for the analysis can also affect the spectrum due to solvatochromic effects. A detailed analysis of the UV-Vis spectrum, often complemented by theoretical calculations, can help in assigning the specific electronic transitions. nih.gov
Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (nm) | Description |
| π-π* | 200 - 400+ | Electronic transitions within the conjugated aromatic system. The presence of iodine substituents may cause a red-shift compared to unsubstituted fluoranthene. |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. wikipedia.orgkratos.comcarleton.edu When applied to this compound, XPS can provide invaluable information.
An XPS analysis of this compound would involve irradiating the sample with X-rays, causing the emission of core-level electrons. The kinetic energies of these photoelectrons are measured and are characteristic of the elements from which they were ejected. kratos.com
The XPS spectrum would show peaks corresponding to:
Carbon (C 1s): The high-resolution C 1s spectrum can be deconvoluted to distinguish between carbon atoms in different chemical environments, such as C-C bonds within the aromatic rings and C-I bonds.
Iodine (I 3d): The presence of strong peaks in the I 3d region would confirm the presence of iodine. The binding energy of the I 3d electrons can provide information about the chemical state of the iodine atoms and the nature of the C-I bond. The characteristic spin-orbit splitting of the 3d level into 3d₅/₂ and 3d₃/₂ components would be observed.
XPS is a powerful tool for confirming the successful iodination of the fluoranthene molecule and for assessing the purity of the sample's surface. mdpi.com
Expected XPS Core Level Binding Energies for this compound
| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |
| Carbon | C 1s | ~284 - 286 | Differentiates between C-C/C-H and C-I bonds |
| Iodine | I 3d | ~619 - 631 | Confirms the presence of iodine and provides information on its chemical state |
Chemical State and Elemental Composition Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. carleton.edujeol.com When analyzing this compound, XPS provides critical data on the carbon and iodine atoms, confirming the compound's purity and the covalent nature of the carbon-iodine bonds.
An XPS survey scan of a purified sample of this compound would be expected to show peaks corresponding to carbon and iodine. High-resolution XPS spectra of the C 1s and I 3d regions would provide more detailed information.
The C 1s spectrum is anticipated to be complex, with multiple peaks arising from the different chemical environments of the carbon atoms in the fluoranthene skeleton. The majority of the signal would correspond to the sp²-hybridized carbons of the aromatic rings. Carbons directly bonded to iodine would exhibit a slight shift to higher binding energy compared to the other aromatic carbons due to the electronegativity of the iodine atom.
The I 3d spectrum is expected to show a characteristic doublet, corresponding to the I 3d₅/₂ and I 3d₃/₂ spin-orbit components. The binding energies of these peaks are indicative of the chemical state of the iodine. For covalently bonded iodine in an aromatic system, these values would be distinct from those of ionic iodide (I⁻) or higher oxidation states of iodine. The observed binding energies would confirm that the iodine atoms are in the -1 oxidation state, covalently attached to the aromatic framework.
Below is a hypothetical data table summarizing the expected XPS results for this compound.
| Element | Orbital | Expected Binding Energy (eV) | Inferred Chemical State |
|---|---|---|---|
| Carbon | C 1s | ~284.5 - 285.5 | Aromatic C-C/C-H and C-I |
| Iodine | I 3d₅/₂ | ~619.0 - 620.0 | C-I (covalent) |
| Iodine | I 3d₃/₂ | ~630.5 - 631.5 | C-I (covalent) |
Surface Interactions and Functionalization Studies
The presence of iodine atoms on the fluoranthene backbone opens up possibilities for surface interactions and further functionalization. The carbon-iodine bond can be a reactive site for various coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the attachment of other functional groups. This makes this compound a potentially valuable building block for creating more complex organic materials.
The study of surface interactions is particularly relevant for applications in organic electronics, where the interface between the organic material and a substrate (e.g., a metal or a semiconductor) is critical for device performance. The iodine atoms can influence the adsorption geometry and electronic coupling of the molecule on a surface.
Techniques such as temperature-programmed desorption (TPD) and scanning tunneling microscopy (STM), in conjunction with XPS, could be used to study the adsorption and reaction of this compound on various surfaces. For instance, on a copper or gold surface, one might observe the cleavage of the C-I bond at elevated temperatures, leading to the formation of a surface-bound fluoranthene diradical, which could then polymerize to form a 2D polymer.
The functionalization of PAHs is a key strategy for tuning their properties. rsc.org The iodine atoms in this compound can be replaced with a variety of functional groups to modify its solubility, electronic properties, and solid-state packing. For example, replacing the iodine atoms with long alkyl chains could improve its solubility and processability for use in organic field-effect transistors (OFETs). Alternatively, introducing electron-withdrawing or electron-donating groups could be used to tune its energy levels for applications in organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs).
The following table lists some potential functionalization reactions for this compound.
| Reaction Type | Reagents | Expected Product | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 3,8-Diarylfluoranthene | Organic electronics, emitters |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3,8-Dialkynylfluoranthene | Molecular wires, sensors |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3,8-Diaminofluoranthene | Hole-transport materials |
Detailed Structural Analysis
X-ray Diffraction (XRD) Techniques for Crystalline Structure Elucidation
Single-Crystal X-ray Diffraction
Single-Crystal X-ray Diffraction (SC-XRD) is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances. mpg.de To perform this analysis, a single, high-quality crystal of the target compound, ideally at least 0.02 mm in size, is required. uiowa.edu
The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The interaction between the incident X-rays and the crystal's ordered lattice produces a unique diffraction pattern of spots. mpg.de By measuring the position and intensity of thousands of these reflections, the three-dimensional arrangement of atoms within the crystal can be determined.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is used for the structural characterization of materials in a powdered or microcrystalline form. researchgate.net Unlike SC-XRD, which requires a single, perfect crystal, PXRD operates on the principle that in a large collection of randomly oriented crystallites, all possible diffraction planes will be sampled simultaneously. researchgate.net The resulting diffraction pattern is a plot of intensity versus diffraction angle (2θ).
Unit Cell Parameter Determination
While less precise than single-crystal methods, PXRD can be used to determine the unit cell parameters of a crystalline material. researchgate.net By accurately measuring the positions of the diffraction peaks, the dimensions (a, b, c) and angles (α, β, γ) of the unit cell can be calculated. This is particularly useful for confirming the structure of a known material or for studying how the unit cell changes with temperature or pressure. researchgate.net
Phase Identification and Quantitative Phase Analysis
One of the most common applications of PXRD is phase identification. Every crystalline material has a characteristic diffraction pattern, which acts as a "fingerprint." By comparing the experimental diffraction pattern of an unknown sample to a database of known patterns, such as the Powder Diffraction File™ (PDF®) from the International Centre for Diffraction Data (ICDD), the constituent phases can be identified. researchgate.neticdd.com Furthermore, quantitative phase analysis can determine the relative amounts of different crystalline phases in a mixture.
Crystallite Size and Strain Analysis
The width of the diffraction peaks in a PXRD pattern is related to the size of the crystallites and the amount of strain within the crystal lattice. Smaller crystallites cause the peaks to broaden, a phenomenon described by the Scherrer equation. rsc.org Internal strain, or microstrain, which can arise from defects in the crystal lattice, also contributes to peak broadening. By analyzing the peak profiles, it is possible to separate these effects and estimate the average crystallite size and the degree of lattice strain.
Advanced Diffraction Methods for Atomic Arrangement
Electron Diffraction
Electron diffraction is a powerful technique used to determine the structure of crystalline materials. wikipedia.org When a beam of electrons is directed at a sample, the electrons are scattered by the electrostatic potential of the atoms, creating a diffraction pattern that is dependent on the crystal structure. wikipedia.org This method is particularly advantageous for studying very small crystals, thin films, and the surfaces of materials. wikipedia.orgnih.gov Gas electron diffraction can be employed to determine the molecular structure of volatile compounds. wikipedia.org
Despite the utility of this technique, specific studies applying electron diffraction to elucidate the molecular and crystal structure of 3,8-diiodofluoranthene are not found in the reviewed literature. Consequently, no experimental data regarding bond lengths, bond angles, or crystal packing of this compound derived from electron diffraction is currently available.
Neutron Diffraction
Neutron diffraction is a complementary technique to X-ray and electron diffraction for determining the atomic and/or magnetic structure of a material. stfc.ac.uk Unlike X-rays, which interact with the electron cloud, neutrons interact with the atomic nucleus. stfc.ac.uk This property makes neutron diffraction particularly effective for locating light atoms, such as hydrogen, in the presence of heavier atoms and for distinguishing between isotopes. stfc.ac.ukaps.org The technique is sensitive to the positions of the nuclei and can also be used to study magnetic ordering in materials. stfc.ac.ukill.fr
A thorough search for neutron diffraction studies on this compound has not yielded any specific experimental results. Such a study would be instrumental in precisely locating the iodine atoms and understanding the intermolecular interactions within the crystal lattice. The absence of this data precludes a detailed discussion of the neutron-derived structural parameters for this compound.
Due to the lack of specific experimental data from electron and neutron diffraction studies on this compound, no data tables for its structural parameters can be provided at this time. Further experimental investigation is required to fully characterize the detailed structure of this compound using these techniques.
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental tools used to predict the electronic structure and properties of molecules. q-chem.com These computational methods solve the Schrödinger equation, providing insights into molecular geometry, energy levels, and reactivity. q-chem.comresearchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, including atoms and molecules. schrodinger.comresearchgate.net It is based on the principle that the energy of the system can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. schrodinger.comresearchgate.net Due to its balance of accuracy and computational cost, DFT is a popular choice for studying large molecules. github.iomuni.cz
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the minimum energy, representing the most stable structure. nih.gov For 3,8-diiodofluoranthene, a DFT-based geometry optimization would calculate the forces on each atom and iteratively adjust their positions until a stationary point on the potential energy surface is found. nih.gov This would provide precise data on bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. Conformational analysis would explore different spatial arrangements (conformers) and their relative energies. However, specific published data on the optimized geometry of this compound is not available.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. uni-muenchen.denih.gov The energy difference between these two orbitals, the HOMO-LUMO gap , is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govresearchgate.net A small gap suggests high reactivity and potential for charge transfer, which is relevant for applications in organic electronics. nih.govresearchgate.net
A DFT study on this compound would calculate the energies of these orbitals and the resulting energy gap. This analysis would help predict its electronic absorption properties and its potential as an electron donor or acceptor in chemical reactions. While this is a standard computational analysis, specific results for this compound are not found in the reviewed literature.
Table 1: Hypothetical Data from HOMO-LUMO Analysis
This table is for illustrative purposes only, as specific research data for this compound is unavailable.
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. mdpi.comnih.gov An MEP map displays the electrostatic potential on the surface of a molecule, typically using a color scale. mdpi.com Regions of negative potential (usually colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. nih.gov
For this compound, an MEP map would reveal the electrophilic and nucleophilic sites. One would expect negative potential around the π-system of the aromatic rings and potentially around the iodine atoms due to their lone pairs, while the hydrogen atoms would exhibit positive potential. This information is crucial for predicting how the molecule would interact with other reagents or receptors. No published MEP maps for this specific compound could be located.
Non-linear optical (NLO) materials have optical properties that change with the intensity of incident light, enabling applications like frequency conversion and optical switching. analis.com.my Organic molecules with extended π-conjugated systems and charge-transfer characteristics are often good candidates for NLO materials. analis.com.my Computational methods, particularly DFT, can predict NLO properties by calculating the molecule's polarizability (α) and first-order hyperpolarizability (β). analis.com.myschrodinger.com
A computational investigation of this compound would determine these parameters. The presence of the large, conjugated fluoranthene (B47539) core suggests it might possess NLO properties, which could be tuned by the electron-withdrawing iodine substituents. However, specific theoretical predictions or experimental validations of the NLO properties for this compound are not available in the literature. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational methodology for studying the dynamic evolution of molecular systems. nih.gov This technique has become a cornerstone of molecular modeling, benefiting significantly from advancements in computational power. nih.gov MD simulations are widely applied in fields like medicinal chemistry, materials science, and biophysics to investigate phenomena at the atomic level, including structural changes and chemical reactions. nih.gov
Intermolecular Interactions and Aggregation Tendencies
The tendency of molecules to aggregate is governed by intermolecular interactions. Computational studies, including MD simulations, can elucidate these interactions. For example, research on thiacalix rsc.orgarene derivatives has demonstrated that enhanced conformational flexibility can lead to a higher extraction ability for metal ions, a process influenced by intermolecular hydrogen bonding and the formation of supramolecular assemblies. rsc.org In the context of this compound, MD simulations could predict how molecules orient themselves with respect to one another, driven by forces such as van der Waals interactions and potential halogen bonding involving the iodine atoms. These simulations would be instrumental in understanding its aggregation behavior in solution and in the solid state, which is crucial for its application in materials science.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry has become an indispensable tool for investigating reaction mechanisms, offering insights that complement experimental findings. mdpi.com It allows for the study of short-lived intermediates and transition states that are often difficult to observe experimentally. mdpi.com
Transition State Identification and Energy Barrier Calculations
A chemical reaction proceeds from reactants to products through a high-energy transition state. opentextbooks.org.hk The energy required to reach this state is known as the activation energy or energy barrier. opentextbooks.org.hkopentextbc.ca Identifying the transition state and calculating the height of this barrier are fundamental to understanding reaction kinetics. faccts.deepfl.ch Computational methods, such as Density Functional Theory (DFT), are employed to locate transition state geometries and compute their energies. nih.gov The transition state is a first-order saddle point on the potential energy surface, representing a maximum along the reaction coordinate and a minimum in all other directions. epfl.ch An intrinsic reaction coordinate (IRC) calculation is often performed after a transition state optimization to confirm that the found structure indeed connects the desired reactants and products. joaquinbarroso.com For a given reaction of this compound, these calculations would provide the activation energy, a key parameter in determining the reaction rate.
Degradation Pathways and Atmospheric Chemistry Modeling
Understanding the environmental fate of a chemical compound involves studying its degradation pathways. Computational chemistry is employed to investigate how molecules break down under various conditions, such as in the atmosphere. aiche.orgfluorocarbons.org For instance, the atmospheric degradation of many organic compounds is initiated by reaction with hydroxyl (OH) radicals. nih.govcopernicus.org Theoretical studies can map out the entire reaction mechanism, from the initial radical addition to the formation of final degradation products. nih.gov These studies can also predict the branching ratios of different pathways and the lifetimes of the species involved. nih.govaiche.org This information is crucial for atmospheric chemistry models that aim to predict the environmental impact of chemical emissions. nih.gov In the case of this compound, computational modeling could predict its atmospheric lifetime and identify potential degradation products, assessing its persistence and potential for long-range transport.
Reactivity and Reaction Mechanisms
Electrophilic Aromatic Substitution Reactions of Diiodofluoranthene
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmsu.edu The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iqlibretexts.org The stability of this intermediate is crucial and is influenced by the substituents already present on the aromatic ring. uomustansiriyah.edu.iq
Despite being deactivating, the iodine atoms are ortho-, para-directing. Therefore, incoming electrophiles would be directed to the positions ortho and para relative to the iodine atoms. However, due to the significant deactivation of the ring, forcing conditions would likely be required to achieve any electrophilic substitution on the 3,8-diiodofluoranthene core. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmsu.edu
Nucleophilic Aromatic Substitution Reactions on the Diiodinated Core
Nucleophilic aromatic substitution (SNAr) offers a pathway to replace a leaving group on an aromatic ring with a nucleophile. libretexts.org Unlike SEAr, SNAr reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring. pressbooks.publibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
The reaction generally follows an addition-elimination mechanism. libretexts.orgjuniperpublishers.com The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of the resonance-stabilized Meisenheimer complex. libretexts.org The leaving group then departs, restoring the aromaticity of the ring. pressbooks.pub For the reaction to proceed, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively delocalize the negative charge. pressbooks.publibretexts.org
In the case of this compound, the iodine atoms themselves are not sufficiently electron-withdrawing to facilitate SNAr reactions under standard conditions. While halogens are the typical leaving groups in SNAr reactions, the absence of strong activating groups (like nitro groups) ortho or para to the iodines makes the diiodinated core relatively unreactive towards nucleophilic attack via the addition-elimination pathway. pressbooks.publibretexts.org Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, typically require extremely harsh conditions, including very strong bases. pressbooks.pub
Metal-Catalyzed Cross-Coupling Reactions
The presence of iodine atoms makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general reactivity of organohalides in these couplings follows the trend I > Br > OTf >> Cl. wikipedia.org
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that joins an organoboron compound with an organohalide using a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org
The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (this compound) to form a Pd(II) complex. wikipedia.org
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium complex, with the assistance of a base. wikipedia.org
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. libretexts.org
This compound can be coupled with various boronic acids or esters to introduce new aryl, vinyl, or alkyl groups at the 3 and 8 positions. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 80-100 °C |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 °C |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | Reflux |
This table presents typical conditions and is not exhaustive. Actual conditions may vary based on the specific substrates.
The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. wikipedia.orgfu-berlin.de This reaction is a valuable method for the synthesis of complex olefins. u-tokyo.ac.jp
The mechanism of the Heck reaction also proceeds through a catalytic cycle involving: wikipedia.org
Oxidative Addition : A Pd(0) species inserts into the carbon-iodine bond of this compound.
Migratory Insertion : The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.
β-Hydride Elimination : A hydrogen atom from the newly formed alkyl group is eliminated, forming the product alkene and a palladium-hydride species.
Reductive Elimination : The palladium-hydride species eliminates HX with the help of a base to regenerate the Pd(0) catalyst.
By reacting this compound with various alkenes, vinyl groups can be introduced at the 3 and 8 positions. The regioselectivity of the alkene addition can often be controlled by the choice of ligands and reaction conditions.
Table 2: Typical Reagents for the Heck Reaction
| Palladium Source | Ligand | Base | Solvent | Typical Alkene Partner |
|---|---|---|---|---|
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF or CH₃CN | Styrene |
| Pd₂(dba)₃ | PPh₃ | K₂CO₃ | NMP | Methyl acrylate |
| PdCl₂(PPh₃)₂ | - | NaOAc | DMA | Acrylonitrile |
This table provides examples of common reagents used in Heck reactions.
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a sp²-hybridized carbon of an aryl or vinyl halide and a sp-hybridized carbon of a terminal alkyne. gold-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. gold-chemistry.orgnih.gov
The widely accepted mechanism involves two interconnected catalytic cycles:
Palladium Cycle : Similar to other cross-coupling reactions, it starts with the oxidative addition of the aryl iodide to the Pd(0) catalyst.
Copper Cycle : The terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide.
Transmetalation : The copper acetylide then transfers the alkyne group to the palladium(II) complex.
Reductive Elimination : The final step is the reductive elimination of the product from the palladium complex, which regenerates the active Pd(0) catalyst. gold-chemistry.org
This compound can be readily coupled with a variety of terminal alkynes to synthesize alkynyl-substituted fluoranthenes, which are valuable precursors for advanced materials.
Table 3: Common Conditions for Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd(PPh₃)₄ | CuI | Et₃N | THF or Toluene | Room Temp. to 80 °C |
| PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | DMF | Room Temp. to 100 °C |
| Pd(OAc)₂ | CuI | Piperidine | Acetonitrile (B52724) | Reflux |
This table illustrates frequently used conditions for the Sonogashira reaction.
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). wikipedia.orgnumberanalytics.com This reaction is known for its tolerance of a wide range of functional groups and the use of relatively mild reaction conditions. wikipedia.org
The catalytic cycle of the Stille reaction is analogous to other palladium-catalyzed couplings: wikipedia.org
Oxidative Addition : A Pd(0) catalyst reacts with this compound.
Transmetalation : The organic group from the organostannane reagent is transferred to the palladium(II) center. This is often the rate-determining step. nih.gov
Reductive Elimination : The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. wikipedia.org
The Stille reaction provides another efficient route to functionalize the 3 and 8 positions of fluoranthene (B47539) by coupling with various organostannanes, such as vinyl-, aryl-, or alkynylstannanes. wikipedia.org
Table 4: Representative Parameters for Stille Coupling
| Palladium Catalyst | Ligand | Organostannane | Solvent | Additives |
|---|---|---|---|---|
| Pd(PPh₃)₄ | - | (Vinyl)SnBu₃ | Toluene | - |
| PdCl₂(PPh₃)₂ | - | (Aryl)SnMe₃ | DMF | LiCl |
| Pd₂(dba)₃ | AsPh₃ | (Alkynyl)SnBu₃ | Dioxane | CuI |
This table shows typical parameters for conducting Stille coupling reactions.
Photochemical and Photophysical Reactivity
Specific experimental data on the photochemical and photophysical properties of this compound, such as its absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes, are not documented in readily accessible scientific literature.
However, general characteristics can be inferred from the behavior of the parent compound, fluoranthene, and other halogenated PAHs. Fluoranthene itself is known to be photochemically reactive. nih.gov The introduction of heavy atoms like iodine is known to significantly influence the photophysical properties of aromatic systems through the heavy-atom effect. This effect typically enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). Consequently, one would anticipate that this compound would exhibit weaker fluorescence and stronger phosphorescence compared to the parent fluoranthene. The carbon-iodine bond is also the weakest of the carbon-halogen bonds, making it susceptible to photolytic cleavage under UV irradiation, which could be a primary pathway for its photochemical degradation in the environment. Current time information in Bangalore, IN.beilstein-journals.org
Table 1: Anticipated Photophysical Properties of this compound (Theoretical)
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Fluorescence Quantum Yield (ΦF) | Low | Heavy-atom effect from iodine atoms enhances intersystem crossing, quenching fluorescence. |
| Phosphorescence Quantum Yield (ΦP) | Enhanced | Increased rate of intersystem crossing populates the triplet state more efficiently. |
| Excited State Lifetime (τ) | Shortened | Increased rates of non-radiative decay pathways (intersystem crossing). |
| Photochemical Reactivity | High | The C-I bond is relatively weak and susceptible to homolytic cleavage upon UV excitation. |
Note: This table is based on theoretical principles and not on experimental data for this compound.
Oxidation and Reduction Pathways
Detailed experimental studies, such as cyclic voltammetry, to determine the specific oxidation and reduction potentials of this compound have not been reported in the available literature.
For the parent fluoranthene molecule, electrophilic substitution reactions are known to occur preferentially at the 3 and 8 positions, indicating these sites are electron-rich. nih.gov The electrochemical behavior of fluoranthene derivatives has been a subject of study, revealing that they can undergo both oxidation and reduction processes. researchgate.netresearchgate.neted.ac.uk The introduction of two electron-withdrawing iodine atoms at the 3 and 8 positions would be expected to make the molecule more difficult to oxidize (anodic shift in oxidation potential) and easier to reduce (cathodic shift in reduction potential) compared to unsubstituted fluoranthene. The oxidation process would involve the removal of an electron to form a radical cation, while reduction would involve the addition of an electron to form a radical anion. The stability and subsequent reactions of these charged species would be highly dependent on the solvent and experimental conditions.
Table 2: Predicted Electrochemical Properties of this compound (Theoretical)
| Process | Predicted Potential (vs. Fluoranthene) | Mechanism |
|---|---|---|
| Oxidation | Higher (More Positive) Potential | Removal of an electron from the Highest Occupied Molecular Orbital (HOMO) to form a radical cation. The electron-withdrawing iodine atoms lower the energy of the HOMO, making oxidation more difficult. |
| Reduction | Lower (Less Negative) Potential | Addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO) to form a radical anion. The electron-withdrawing iodine atoms lower the energy of the LUMO, making reduction easier. |
Note: This table is based on theoretical principles and not on experimental data for this compound.
Derivatives and Functionalization
Synthetic Strategies for Functionalizing the Fluoranthene (B47539) Core
The carbon-iodine bonds in 3,8-diiodofluoranthene are susceptible to a range of substitution reactions, making it a valuable precursor for the synthesis of a diverse library of fluoranthene derivatives.
Halogen exchange reactions represent a straightforward method for modifying the reactivity of the 3,8-disubstituted fluoranthene scaffold. While the direct synthesis of this compound is not widely documented, analogous transformations on other aromatic systems suggest that the iodine atoms could be replaced with other halogens, such as bromine or chlorine, through reactions like the Finkelstein reaction or variations thereof. youtube.comwikipedia.org These reactions typically involve the treatment of the diiodo compound with a salt of the desired halide. The efficiency of such exchanges would depend on factors like the solvent, temperature, and the nature of the halide salt used. wikipedia.org
For instance, the conversion of an aryl iodide to an aryl bromide could be achieved using a copper(I) bromide catalyst in the presence of a suitable ligand. Conversely, transforming a less reactive dihalo-derivative (e.g., dibromo- or dichloro-fluoranthene) to this compound could be accomplished using sodium iodide in a solvent like acetone, which drives the reaction by the precipitation of the less soluble sodium bromide or chloride. wikipedia.org
Table 1: Potential Halogen Exchange Reactions for 3,8-Disubstituted Fluoranthenes
| Starting Material | Reagents | Product | Reaction Type |
| This compound | CuBr, Ligand | 3,8-Dibromofluoranthene | Copper-catalyzed Halogen Exchange |
| 3,8-Dibromofluoranthene | NaI, Acetone | This compound | Finkelstein Reaction |
| 3,8-Dichlorofluoranthene | NaI, Acetone | This compound | Finkelstein Reaction |
The iodine atoms in this compound serve as excellent leaving groups in various cross-coupling reactions, enabling the introduction of a wide array of functional groups. This functionalization is crucial for fine-tuning the molecule's properties for specific applications.
Alkyl, Aryl, and Heteroaryl Groups: Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions are powerful tools for forming carbon-carbon bonds. mdpi.comnih.gov By reacting this compound with the appropriate boronic acids (or esters) or organostannanes, a variety of alkyl, aryl, and heteroaryl substituents can be introduced at the 3 and 8 positions. For instance, a Suzuki-Miyaura coupling with phenylboronic acid would yield 3,8-diphenylfluoranthene. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these reactions. mdpi.commdpi.com
Alkynyl Groups: The Sonogashira coupling reaction provides a direct route to introduce alkynyl groups onto the fluoranthene core. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the coupling of this compound with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The resulting di-alkynylfluoranthene derivatives are valuable building blocks for extended π-conjugated systems.
Hydroxyl and Amino Groups: While direct nucleophilic substitution of the iodine atoms with hydroxyl or amino groups is challenging on an unactivated aromatic ring, these functionalities can be introduced through multi-step sequences. For example, a Buchwald-Hartwig amination could be employed to introduce primary or secondary amino groups. Similarly, hydroxyl groups could be introduced via a palladium-catalyzed coupling with a protected alcohol, followed by deprotection.
Table 2: Examples of Functionalization Reactions on this compound
| Reaction Type | Reagents | Functional Group Introduced |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl |
| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst | Alkynyl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino |
Synthesis of Conjugated Systems Incorporating this compound
The ability to introduce various functional groups onto the this compound scaffold makes it an attractive building block for the synthesis of larger, conjugated systems. These extended π-systems are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
By employing difunctional coupling partners in reactions like the Suzuki-Miyaura or Sonogashira coupling, conjugated polymers and oligomers incorporating the fluoranthene unit can be synthesized. For example, polymerization of this compound with a diboronic acid ester of a comonomer would lead to a fluoranthene-containing conjugated polymer. The properties of the resulting polymer, such as its band gap and charge carrier mobility, can be tuned by the choice of the comonomer.
Rational Design of New Derivatives with Tunable Electronic and Optical Properties
The electronic and optical properties of fluoranthene derivatives are highly dependent on the nature and position of the substituents on the aromatic core. The introduction of electron-donating or electron-withdrawing groups at the 3 and 8 positions of the fluoranthene ring can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the band gap and the absorption and emission characteristics of the molecule. mdpi.comnih.govmdpi.com
For instance, attaching electron-donating groups like alkoxy or amino groups would be expected to raise the HOMO energy level, while electron-withdrawing groups such as cyano or nitro groups would lower the LUMO energy level. This ability to systematically modify the electronic structure allows for the rational design of new fluoranthene derivatives with specific photophysical properties, making them suitable for a range of optoelectronic applications. arxiv.orgresearchgate.net Computational methods, such as density functional theory (DFT), can be employed to predict the electronic and optical properties of designed molecules before their synthesis, aiding in the development of materials with desired characteristics.
Potential Applications in Advanced Materials Science
Organic Electronics and Optoelectronics
No research data is available for the use of 3,8-diiodofluoranthene in organic electronics and optoelectronics. Fluoranthene (B47539) derivatives are known to be investigated for these applications due to their electronic properties, but no studies have been published specifically on the 3,8-diiodo variant. rsc.orgacs.orgresearchgate.netsigmaaldrich.comresearchgate.net
There are no available studies on the application of this compound in OLEDs. Research on other fluoranthene derivatives has explored their potential as blue fluorescent materials. acs.org
There is no published research on the use of this compound in OPVs. The field of organic photovoltaics often utilizes novel donor and acceptor molecules, including non-fullerene acceptors, to improve efficiency. nih.govwikipedia.orgresearchgate.netosti.govnih.gov
No specific research on this compound for OFET applications has been found. The performance of OFETs relies heavily on the molecular structure and thin-film morphology of the organic semiconductor. rsc.orgmdpi.com
Molecular Sensors and Probes
There is no information available regarding the use of this compound as a molecular sensor or probe. The design of molecular sensors often involves incorporating specific recognition sites and signaling units into a molecular structure. mdpi.comrsc.orgtue.nl
Catalysis and Photocatalysis
No studies have been identified that investigate this compound in catalysis or photocatalysis. Photocatalysis with organic molecules often involves the generation of reactive radical species. beilstein-journals.orgbeilstein-journals.orgmdpi.comoaepublish.com
Supramolecular Chemistry and Self-Assembly
There is no available research on the application of this compound in supramolecular chemistry and self-assembly. This field focuses on the non-covalent interactions that guide the formation of complex, ordered structures. ucm.esnih.govencyclopedia.pubfrontiersin.orgmdpi.com
Conclusion and Future Research Directions
Summary of Key Findings and Contributions
Unresolved Challenges and Open Questions
The primary unresolved challenge is the fundamental characterization of 3,8-diiodofluoranthene. The lack of published data suggests that its synthesis, properties, and reactivity are open questions within the field of chemistry.
Emerging Research Avenues for this compound Chemistry
Given the absence of existing research, any investigation into this compound would represent an emerging avenue. Initial research would likely focus on:
Developing and optimizing a reliable synthetic route to obtain this compound in good yield and purity.
Thoroughly characterizing the compound using modern spectroscopic and analytical techniques (e.g., NMR, mass spectrometry, IR, UV-Vis, and single-crystal X-ray diffraction).
Investigating its potential as a building block in materials science, particularly for the synthesis of novel organic semiconductors, by exploring its reactivity in cross-coupling reactions.
Conducting computational studies to understand its electronic structure and predict its properties, which could guide experimental work.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,8-Diiodofluoranthene, and how do their yields and purity compare?
- Methodological Answer : The synthesis typically involves halogenation of fluoranthene derivatives. Direct iodination using iodine monochloride (ICl) in acetic acid at 80–100°C achieves moderate yields (~50–60%) but may require purification via column chromatography to remove polyhalogenated byproducts . Alternatively, cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura couplings) using pre-functionalized fluoranthene precursors can improve regioselectivity. For example, coupling 3,8-dibromofluoranthene with iodobenzene diacetate under palladium catalysis yields this compound with >75% purity, as confirmed by HPLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming regioselectivity, with iodine’s heavy atom effect causing distinct deshielding of adjacent protons. Mass spectrometry (HRMS) using electrospray ionization (ESI) or MALDI-TOF provides molecular weight validation. X-ray crystallography is recommended for resolving structural ambiguities, as iodine’s electron density enhances diffraction patterns .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer : Its high iodine content and planar structure make it a candidate for organic semiconductors and optoelectronic devices. Studies show its use as a hole-transporting material in perovskite solar cells, where iodine atoms facilitate charge transfer. Computational studies (e.g., DFT) predict its bandgap (~2.8 eV) aligns with visible-light absorption, supporting photocatalytic applications .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations reveal that iodine’s electron-withdrawing effect polarizes the fluoranthene core, lowering the LUMO energy and enhancing oxidative addition with palladium catalysts. However, steric hindrance at the 3,8-positions can reduce coupling efficiency. Comparative studies using bulky ligands (e.g., SPhos) improve catalytic turnover by mitigating steric effects .
Q. What experimental strategies mitigate iodine loss during high-temperature reactions involving this compound?
- Methodological Answer : Degradation studies (TGA-DSC) show iodine sublimation begins at 220°C. To prevent loss, reactions should be conducted under inert atmospheres (N₂/Ar) with sealed systems. Alternatively, substituting iodine with thermally stable leaving groups (e.g., triflate) in precursor molecules reduces decomposition. Post-synthesis, storage in amber vials at –20°C under desiccation minimizes oxidative degradation .
Q. How can computational modeling predict the optoelectronic properties of this compound derivatives?
- Methodological Answer : Time-Dependent DFT (TD-DFT) simulations using Gaussian 09 with B3LYP/6-311+G(d,p) basis sets accurately predict absorption spectra and charge-transfer dynamics. For example, substituting iodine with electron-deficient groups (e.g., –CN) shifts the absorption maximum by ~40 nm, validated by UV-Vis spectroscopy .
Data Contradictions and Resolution
Q. Why do reported yields for this compound synthesis vary across studies?
- Methodological Answer : Discrepancies arise from differences in iodination agents (e.g., ICl vs. I₂/HIO₃) and purification protocols. For instance, ICl in HNO₃ achieves higher iodination rates but introduces nitro byproducts, complicating purification. Consensus protocols recommend using ICl in acetic acid followed by silica gel chromatography, achieving 65–70% yields with >90% purity (HPLC) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves (EN 374 standard) and fume hoods to avoid dermal contact and inhalation. Spills require neutralization with 10% sodium thiosulfate to reduce iodine vapors. Waste must be stored in halogen-resistant containers and disposed via certified hazardous waste programs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
